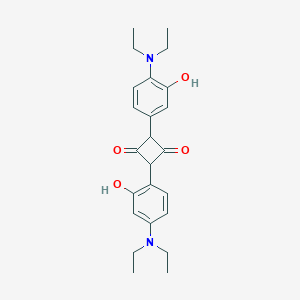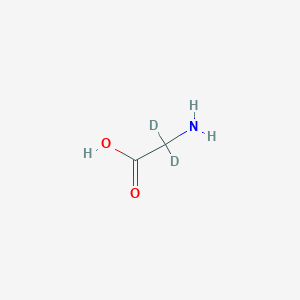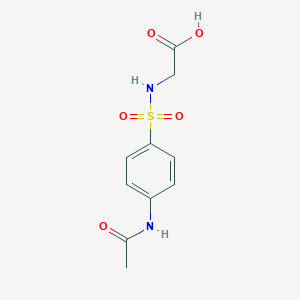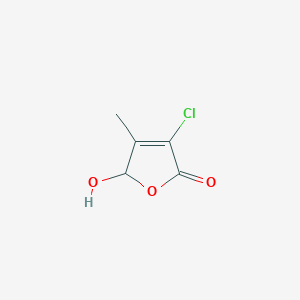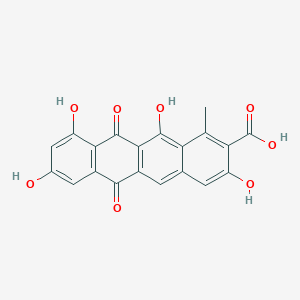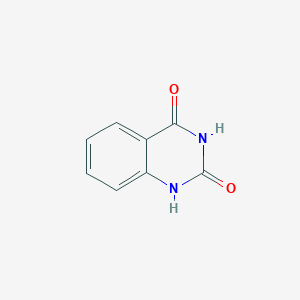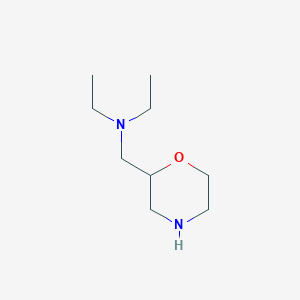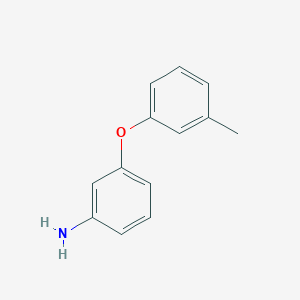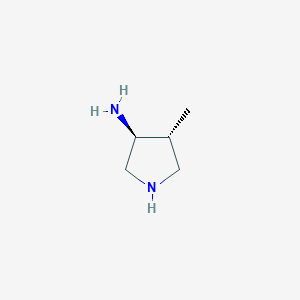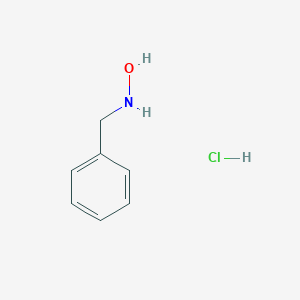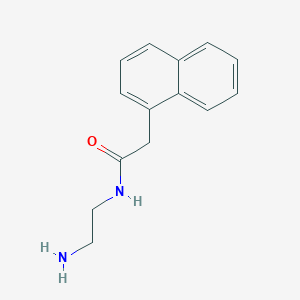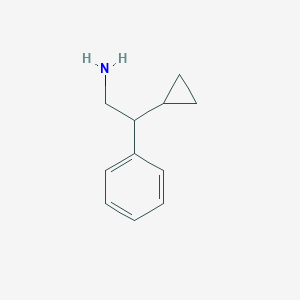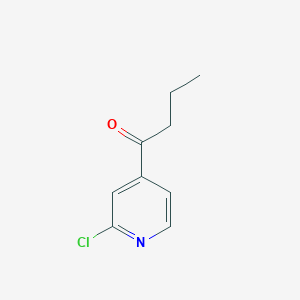
2-Chloro-4-butyrylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-butyrylpyridine is an organic compound with the molecular formula C9H10ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a butyryl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Applications De Recherche Scientifique
2-Chloro-4-butyrylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that 2-chloro-4-anilinoquinazoline derivatives, which are structurally similar, have been reported as anticancer agents that target the egfr and vegfr-2 receptors .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may interact with its targets (egfr and vegfr-2 receptors) and induce changes that lead to its observed effects .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including dna binding and molecular docking .
Result of Action
Related compounds have shown anticancer activity against various cancer cell lines .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 297.2±25.0 °C and a density of 1.153±0.06 g/cm3 .
Cellular Effects
One study suggests that it may have an impact on the induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear .
Molecular Mechanism
Some studies suggest that it may be involved in the synthesis of quinazoline-based pyrimidodiazepines, which have shown anticancer activity .
Temporal Effects in Laboratory Settings
It is known that the compound can be induced by gibberellins (GA4+7) and 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU) on induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear .
Metabolic Pathways
Some studies suggest that it may be involved in the metabolism of 2-Chloro-4-Nitroaniline via a novel aerobic degradation pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-butyrylpyridine typically involves the chlorination of 4-butyrylpyridine. One common method is the reaction of 4-butyrylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClNO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyryl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted pyridines
- Carboxylic acids
- Alcohols and amines
Comparaison Avec Des Composés Similaires
2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position.
4-Butyrylpyridine: Lacks the chlorine atom but has the butyryl group at the fourth position.
2-Chloro-4-hydrazinopyridine: Contains a hydrazine group instead of the butyryl group.
Uniqueness: 2-Chloro-4-butyrylpyridine is unique due to the presence of both the chlorine atom and the butyryl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113961-70-9 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
